IV2Fuc,III6neuac-lcose4

Beschreibung

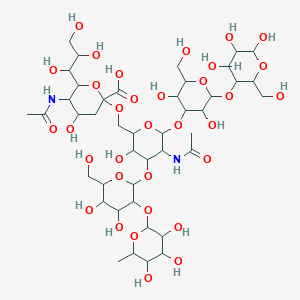

IV²Fuc,III⁶NeuAc-LcOse⁴ is a fucosylated and sialylated neolacto-series glycosphingolipid (GSL) characterized by a lacto-N-neotetraose (nLc4)core. Its structure includes aα2-linked fucose (Fuc)residue at the terminal galactose (position IV) and aα6-linked N-acetylneuraminic acid (NeuAc) **residue at the third glucose (position III), forming a hybrid branched glycan (Fig. 1). This compound is associated with carcinogenesis, where it emerges as a minor acidic GSL component during malignant transformation, as observed in colorectal cancer cells (CCs) . Its expression correlates with the downregulation of classical ganglio-series GSLs (e.g., GM1, GD1a) and the upregulation of neolacto-series structures, suggesting a role in tumorigenic signaling or cell adhesion .

Eigenschaften

Molekularformel |

C43H72N2O33 |

|---|---|

Molekulargewicht |

1145.0 g/mol |

IUPAC-Name |

5-acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C43H72N2O33/c1-10-21(54)26(59)30(63)39(69-10)77-36-27(60)23(56)15(6-47)72-41(36)75-33-20(45-12(3)51)38(76-35-24(57)16(7-48)71-40(31(35)64)74-32-17(8-49)70-37(65)29(62)28(32)61)73-18(25(33)58)9-68-43(42(66)67)4-13(52)19(44-11(2)50)34(78-43)22(55)14(53)5-46/h10,13-41,46-49,52-65H,4-9H2,1-3H3,(H,44,50)(H,45,51)(H,66,67) |

InChI-Schlüssel |

SVGYXIPPIWWVJC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)COC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von IV2Fuc,III6neuac-lcose4 umfasst mehrere Schritte, ausgehend von einfachen Monosacchariden. Der Prozess beinhaltet typischerweise Glykosylierungsreaktionen, bei denen spezifische Glykosyldonatoren und -akzeptoren verwendet werden, um glykosidische Bindungen zu bilden. Schutzgruppen werden oft eingesetzt, um selektive Reaktionen an gewünschten Positionen zu gewährleisten. Die Reaktionsbedingungen können die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperaturen umfassen, um die Ausbeute zu optimieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann die enzymatische Synthese umfassen, bei der Glykosyltransferasen zur Katalyse der Bildung glykosidischer Bindungen verwendet werden. Diese Methode ist aufgrund ihrer Spezifität und Effizienz vorteilhaft. Alternativ können chemische Synthesemethoden für die industrielle Produktion hochskaliert werden, obwohl sie möglicherweise umfangreiche Reinigungsschritte erfordern, um das gewünschte Produkt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

IV2Fuc,III6neuac-lcose4 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Hydroxylgruppen an den Monosaccharideinheiten modifizieren.

Reduktion: Diese Reaktion kann Carbonylgruppen zu Hydroxylgruppen reduzieren.

Substitution: Diese Reaktion kann spezifische funktionelle Gruppen durch andere ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Bedingungen können je nach gewünschter Transformation variieren, einschließlich Temperatur, pH-Wert und Lösungsmittelwahl .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die an der this compound-Struktur vorgenommen werden. Zum Beispiel kann die Oxidation zur Bildung von Uronsäuren führen, während die Reduktion Alditole liefert .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Lectinen und Glykan-bindenden Proteinen. Diese Interaktionen können verschiedene biologische Pfade modulieren, darunter Zellsignalisierung, Immunantwort und Pathogenerkennung. Die Struktur der Verbindung ermöglicht es ihr, selektiv an diese Zielstrukturen zu binden und so ihre Aktivität und nachgeschaltete Effekte zu beeinflussen.

Wirkmechanismus

The mechanism of action of IV2Fuc,III6neuac-lcose4 involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate various biological pathways, including cell signaling, immune response, and pathogen recognition. The compound’s structure allows it to bind selectively to these targets, influencing their activity and downstream effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features and biological roles of IV²Fuc,III⁶NeuAc-LcOse⁴ and related GSLs:

Key Findings

Sialylation Patterns: Unlike LST a/b (monosialylated lacto-series GSLs), IV²Fuc,III⁶NeuAc-LcOse⁴ combines dual modifications (fucosylation + sialylation). This hybrid structure may enhance its binding to lectins or immune receptors in cancer microenvironments . In contrast, FGSLs like IV²FucGA1 in germ cells lack sialylation but incorporate highly unsaturated fatty acids, which alter membrane fluidity and stabilize Sertoli-germ cell interactions .

Biological Context :

- IV²Fuc,III⁶NeuAc-LcOse⁴ is upregulated in malignancy , whereas ganglio-series GSLs (GM1, GD1a) are suppressed . This inverse relationship highlights a metabolic shift toward neolacto-series synthesis in cancer.

- FGSLs in germ cells are critical for fertility, suggesting that fucosylation alone (without sialylation) can drive specialized membrane functions .

Sulfated variants (e.g., A12 in CCs) share structural similarities but exhibit distinct mass spectrometry profiles, indicating functional divergence .

Research Implications and Limitations

- Cancer Biomarker Potential: IV²Fuc,III⁶NeuAc-LcOse⁴’s specificity in carcinogenesis warrants exploration as a diagnostic or prognostic marker, though its low abundance in tissues complicates detection .

- Functional Overlap with FGSLs : Despite structural differences, both IV²Fuc,III⁶NeuAc-LcOse⁴ and germ-cell FGSLs rely on fucosylation to mediate cell-cell interactions, suggesting conserved roles for α2-Fuc in membrane stabilization .

Biologische Aktivität

IV2Fuc,III6neuac-lcose4, a tetrasaccharide, is an oligosaccharide characterized by its unique structure that includes fucose (Fuc), N-acetylneuraminic acid (Neu5Ac), and glucose (Glc) components. This compound has garnered attention in the field of glycobiology due to its potential biological activities, particularly in cell signaling, immune response modulation, and pathogen interaction.

Structure and Composition

The structural formula of this compound can be represented as follows:

- Components :

- Fucose (Fuc) : A deoxy sugar that plays a critical role in cellular interactions.

- N-acetylneuraminic acid (Neu5Ac) : A sialic acid that is important for various biological processes, including cell recognition and signaling.

- Glucose (Glc) : A fundamental monosaccharide involved in energy metabolism.

Table 1: Structural Composition of this compound

| Component | Type | Role in Biological Activity |

|---|---|---|

| Fucose | Monosaccharide | Cell adhesion and immune modulation |

| N-acetylneuraminic acid | Sialic acid | Cell signaling and pathogen recognition |

| Glucose | Monosaccharide | Energy source and structural component |

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its interactions with cells and pathogens.

Immune Modulation

Research indicates that this compound may enhance immune responses by interacting with specific receptors on immune cells. The presence of fucose is particularly significant as it has been shown to influence leukocyte trafficking and activation.

- Case Study : In a study examining the effects of fucosylated oligosaccharides on dendritic cells, it was found that this compound increased the expression of co-stimulatory molecules, enhancing T-cell activation.

Pathogen Interaction

The compound's structure enables it to interact with various pathogens. For instance, sialic acids are known to play a role in viral entry into host cells.

- Case Study : A study on influenza virus showed that this compound could inhibit viral attachment to host cells by blocking the sialic acid-binding sites on the viral hemagglutinin protein.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Receptor Binding : The fucose and sialic acid residues bind to specific receptors on immune cells and pathogens.

- Cell Signaling : Binding events trigger intracellular signaling cascades that modulate cellular responses.

- Alteration of Cellular Adhesion : The compound influences the adhesion properties of cells, thereby affecting migration and localization within tissues.

Research Findings

Recent studies have provided insights into the potential therapeutic applications of this compound:

- Antiviral Properties : The ability to inhibit viral entry suggests potential use in antiviral therapies.

- Immunotherapy : Its role in enhancing immune responses positions it as a candidate for immunotherapeutic strategies against cancers and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.